molecular formula C19H15N5OS B2675580 2-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide CAS No. 1705881-94-2

2-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2675580
CAS No.: 1705881-94-2
M. Wt: 361.42
InChI Key: HOGUNLHGIZTDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that includes a phenyl group, a thiophene ring, and a pyridine moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring:

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated triazole intermediate.

    Attachment of the Thiophene and Pyridine Moieties: These groups can be introduced through a series of nucleophilic substitution reactions and cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Other compounds in this class include 1,2,3-triazole-4-carboxylic acid and 1,2,3-triazole-4-carboxylate esters.

    Phenyl-Substituted Triazoles: Compounds such as 2-phenyl-1,2,3-triazole and 2-phenyl-4,5-dihydro-1H-1,2,3-triazole.

Uniqueness

What sets 2-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene and pyridine moieties, in particular, may enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

2-phenyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS/c25-19(18-12-22-24(23-18)17-4-2-1-3-5-17)21-10-14-8-16(11-20-9-14)15-6-7-26-13-15/h1-9,11-13H,10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGUNLHGIZTDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.